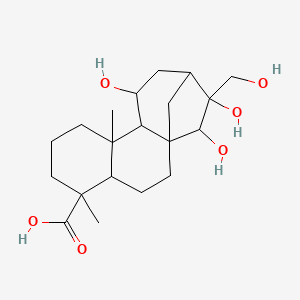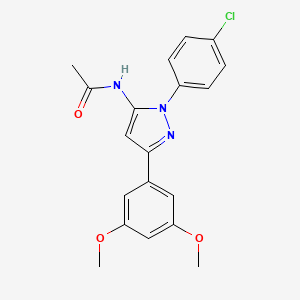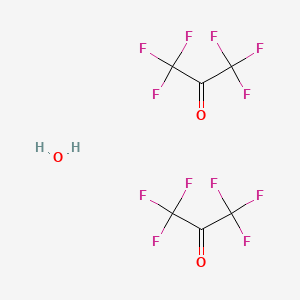
1,1,1,3,3,3-hexafluoropropan-2-one;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,3,3,3-Hexafluoropropan-2-one;hydrate is a fluorinated organic compound known for its unique chemical properties. It is often used in various industrial and scientific applications due to its high stability and reactivity. The compound is characterized by the presence of six fluorine atoms, which significantly influence its chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,1,3,3,3-Hexafluoropropan-2-one;hydrate is typically synthesized from hexafluoropropylene through hexafluoroacetone, which is then hydrogenated . The reaction involves the vapor-phase catalytic reaction of hexafluoroacetone with hydrogen in the presence of a nickel catalyst under mild temperature conditions (30-140°C) .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process ensures high yield and purity, making it suitable for various applications in different industries.
Chemical Reactions Analysis
Types of Reactions: 1,1,1,3,3,3-Hexafluoropropan-2-one;hydrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various fluorinated products.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups, leading to a variety of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Hydrogen gas in the presence of a nickel catalyst is often used for reduction reactions.
Substitution: Various nucleophiles can be used to substitute the fluorine atoms under controlled conditions.
Major Products: The major products formed from these reactions include various fluorinated alcohols, ketones, and other derivatives, which are valuable in different chemical processes .
Scientific Research Applications
1,1,1,3,3,3-Hexafluoropropan-2-one;hydrate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1,1,1,3,3,3-hexafluoropropan-2-one;hydrate exerts its effects involves its high ionizing power and ability to facilitate reactions under mild conditions. The compound’s fluorine atoms create a highly polar environment, which enhances the reactivity of other molecules in the reaction mixture . This property makes it an excellent solvent and catalyst in various chemical processes.
Comparison with Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: This compound is similar in structure but has a hydroxyl group instead of a ketone group.
Hexafluoroisopropanol: Another similar compound with high ionizing power and used in similar applications.
Uniqueness: 1,1,1,3,3,3-Hexafluoropropan-2-one;hydrate is unique due to its combination of high stability, reactivity, and ability to facilitate reactions under mild conditions. Its specific properties make it more suitable for certain applications compared to its similar counterparts .
Properties
Molecular Formula |
C6H2F12O3 |
|---|---|
Molecular Weight |
350.06 g/mol |
IUPAC Name |
1,1,1,3,3,3-hexafluoropropan-2-one;hydrate |
InChI |
InChI=1S/2C3F6O.H2O/c2*4-2(5,6)1(10)3(7,8)9;/h;;1H2 |
InChI Key |
PYBKKBPBGULTNT-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(F)(F)F)C(F)(F)F.C(=O)(C(F)(F)F)C(F)(F)F.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-diphenylphosphanyl-N-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethyl]benzamide](/img/structure/B12300914.png)
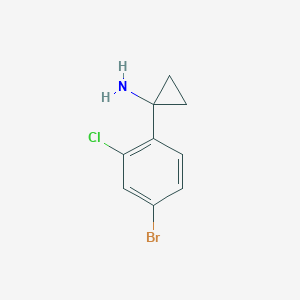
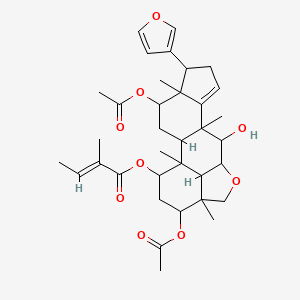
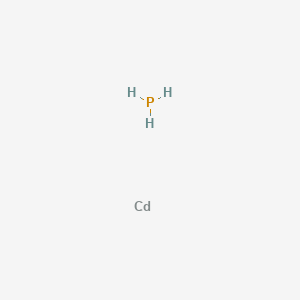
![4H-1-Benzopyran-4-one, 7-[(6-deoxy-alpha-L-mannopyranosyl)oxy]-3-(beta-D-glucopyranosyloxy)-5-hydroxy-2-(4-hydroxyphenyl)-](/img/structure/B12300933.png)
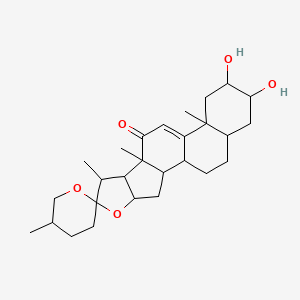
![tert-Butyl (S)-2-[2-[2-(Fmoc-amino)acetamido]acetamido]-3-phenylpropanoate](/img/structure/B12300938.png)
![[10,12,14,16,23-Pentahydroxy-6,10,19-trimethyl-13-(2-methylbutanoyloxy)-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] 2-hydroxy-2-methylbutanoate](/img/structure/B12300939.png)
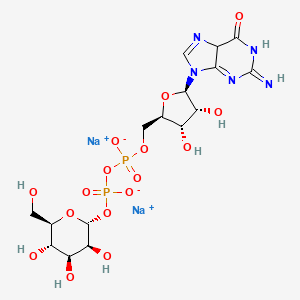
![trans-2-([11'-Biphenyl]-4-yl)cyclopropan-1-amine hydrochloride](/img/structure/B12300969.png)
